BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: The Effect of
YX-2-107 on FOXM1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

For Researchers, Scientists, and Drug Development Professionals

Introduction

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to
induce the degradation of Cyclin-Dependent Kinase 6 (CDK®6).[1][2][3][4] As a critical regulator
of the cell cycle, CDK®6, in complex with D-type cyclins, phosphorylates and inactivates the
Retinoblastoma (RB) tumor suppressor protein. This inactivation allows for the release and
activation of E2F transcription factors, which drive the expression of genes necessary for the
G1/S phase transition, including the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is
a key regulator of cell proliferation, and its overexpression is implicated in the pathogenesis of
various cancers, including Philadelphia chromosome-positive (Ph+) acute lymphoblastic
leukemia (ALL).[2][5] YX-2-107 offers a novel therapeutic strategy by targeting CDK®6 for
degradation, thereby inhibiting downstream signaling pathways that promote cell proliferation,
including the expression of FOXM1.[1][2] These application notes provide a summary of the
effects of YX-2-107 on FOXM1 expression and detailed protocols for relevant experimental
procedures.

Mechanism of Action

YX-2-107 functions as a PROTAC by simultaneously binding to CDK6 and an E3 ubiquitin
ligase, facilitating the ubiquitination and subsequent proteasomal degradation of CDK®6.[5] The
degradation of CDK®6 leads to a decrease in the phosphorylation of its substrate, RB.
Hypophosphorylated RB remains bound to E2F transcription factors, preventing them from

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10821831?utm_src=pdf-interest
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://www.medchemexpress.com/yx-2-107.html
https://pubmed.ncbi.nlm.nih.gov/32040545/
https://www.cancer-research-network.com/2023/01/12/yx-2-107-a-protac-is-a-selective-cdk6-degrader/
https://www.medchemexpress.com/yx-2-107.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467343/
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://www.medchemexpress.com/yx-2-107.html
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467343/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

activating the transcription of their target genes, which include FOXM1. The resulting
downregulation of FOXM1 expression contributes to the anti-proliferative effects of YX-2-107.

YX-2-107 Signaling Pathway to FOXM1 Inhibition

Inhibition Degradation

- =)
Ligase

Binds to

(Phosphorylated)

Releases

FOXM1

E2F :
Expression

Proteasome

Activates Leads to Promotes

Cell
FOXM1 Gene Proliferation

Click to download full resolution via product page

Caption: YX-2-107 induces CDK6 degradation, inhibiting RB phosphorylation and FOXM1
expression.

Quantitative Data Summary
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The following table summarizes the quantitative data regarding the effect of YX-2-107 on CDK6

and downstream signaling components, including FOXML1, in Philadelphia chromosome-

positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines.

. Concentrati Time Reference(s
Parameter Cell Line(s) . Effect
on(s) Point(s) )
CDK®6 50%
Degradation Not specified 4.4 nM Not specified degradation [11[4]
(IC50) of CDK6
Selective
CDK6 0, 1.6, 8, 40, _
) BV173 4 h degradation [1]
Degradation 200, 1000 nM
of CDK6
Inhibition of
RB
~ BV173, SUP- RB
Phosphorylati 2000 nM 72 h 23]
- B15 phosphorylati
on Inhibition
on
FOXM1 Inhibition of
_ BV173, SUP-
Expression B1S 2000 nM 72 h FOXM1 [11[3]
Inhibition expression
S Phase BV173, SUP- Inhibition of S
o 2000 nM 48 h [1]
Inhibition B15 phase entry
NRG-SGM3 .
) ) 150 mg/kg Suppression
In Vivo mice (Ph+ ) )
) (i.p., daily for 3 days of Ph+ ALL [1]
Efficacy ALL ) )
3 days) proliferation
xenografts)

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of YX-2-107 on

FOXML1 expression levels.

Cell Culture and Treatment

e Cell Lines: BV173 and SUP-B15 (Ph+ ALL cell lines).

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://www.cancer-research-network.com/2023/01/12/yx-2-107-a-protac-is-a-selective-cdk6-degrader/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://pubmed.ncbi.nlm.nih.gov/32040545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://pubmed.ncbi.nlm.nih.gov/32040545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100
U/mL penicillin, and 100 pg/mL streptomycin.

e Culture Conditions: 37°C in a humidified atmosphere with 5% CO?2.

e Treatment:

[¢]

Seed cells at a density of 0.5 x 1076 cells/mL in appropriate culture vessels.

Allow cells to acclimate for 24 hours.

o

[e]

Prepare a stock solution of YX-2-107 in DMSO.

o

Treat cells with the desired concentrations of YX-2-107 (e.g., 0-2000 nM). Ensure the final
DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

o

Incubate cells for the desired time points (e.g., 4, 24, 48, 72 hours).

Western Blot Analysis for FOXM1 Protein Expression

This protocol allows for the detection and quantification of FOXM1 protein levels following
treatment with YX-2-107.

e Materials:
o RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
o BCA protein assay kit
o Laemmli sample buffer
o SDS-PAGE gels
o PVDF or nitrocellulose membranes
o Transfer buffer

o Blocking buffer (5% non-fat milk or BSA in TBST)
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o Primary antibodies: anti-FOXM1, anti-CDK6, anti-pRB (Ser807/811), anti-RB, and anti-3-
actin or anti-GAPDH (loading control)

o HRP-conjugated secondary antibodies

o Enhanced chemiluminescence (ECL) substrate

e Procedure:

o Protein Extraction:

After treatment, harvest cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein extract.
o Protein Quantification:

» Determine the protein concentration of each sample using a BCA protein assay.
o SDS-PAGE and Western Blotting:

» Denature equal amounts of protein (20-30 pg) by boiling in Laemmli sample buffer for 5
minutes.

» Separate the proteins by SDS-PAGE.

» Transfer the separated proteins to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.
» Incubate the membrane with primary antibodies overnight at 4°C.

= Wash the membrane three times with TBST.
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» Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

s \Wash the membrane three times with TBST.

» Detect the protein bands using an ECL substrate and an imaging system.

o Analysis:
» Quantify the band intensities using densitometry software (e.g., ImageJ).

» Normalize the FOXM1 protein levels to the loading control (B-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for FOXM1
MRNA Expression

This protocol is for quantifying the mRNA levels of FOXML1.
e Materials:

o RNA extraction kit (e.g., RNeasy Kit)

[e]

cDNA synthesis kit

o

SYBR Green or TagMan master mix

o

gRT-PCR primers for FOXM1 and a housekeeping gene (e.g., GAPDH, ACTB)

[¢]

Real-time PCR system
e Procedure:
o RNA Extraction and cDNA Synthesis:

= |solate total RNA from treated cells using an RNA extraction kit according to the

manufacturer's instructions.

= Assess RNA quality and quantity using a spectrophotometer.
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» Synthesize cDNA from 1 pg of total RNA using a cDNA synthesis Kkit.
o RT-PCR:

» Prepare the gRT-PCR reaction mixture containing cDNA, SYBR Green/TagMan master
mix, and gene-specific primers.

» Perform the gRT-PCR using a real-time PCR system with the following typical cycling
conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1
min.

o Analysis:

» Analyze the data using the comparative Ct (AACt) method to determine the relative fold
change in FOXML1 gene expression, normalized to the housekeeping gene.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.
e Materials:
o 96-well plates

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO
o Microplate reader
e Procedure:
o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
o Treat cells with various concentrations of YX-2-107 for the desired duration.

o Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Assessing YX-2-107 Effect on FOXM1
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Caption: Workflow for analyzing the effects of YX-2-107 on FOXM1 expression and cell
viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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